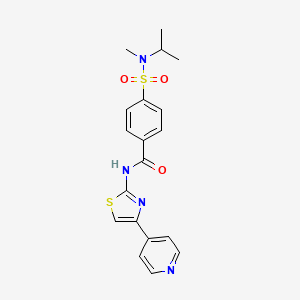![molecular formula C14H13N3 B2535577 2-Méthyl-6-(4-méthylphényl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-66-1](/img/structure/B2535577.png)
2-Méthyl-6-(4-méthylphényl)pyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
“2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They have also been synthesized as novel CDK2 targeting compounds, showing significant cytotoxic activities against certain cell lines .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The chemoselective synthesis of these derivatives has been reported to yield excellent results under microwave irradiation .Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . Molecular docking simulations have confirmed the good fit of these compounds into the CDK2 active site through essential hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” primarily relate to its role as a CDK2 inhibitor . The compound has shown significant inhibitory activity, with IC50 values comparable to those of sorafenib .Applications De Recherche Scientifique
Sondes fluorescentes et agents d'imagerie
Les PPs ont gagné en popularité comme composés stratégiques pour les applications optiques. Leurs caractéristiques clés comprennent :
- Intensités d'émission à l'état solide : Certaines PPs permettent d'obtenir de bonnes intensités d'émission à l'état solide, ce qui permet de concevoir des émetteurs à l'état solide .
Agents anticancéreux
Bien que les études spécifiques sur les dérivés de PP soient limitées, des composés apparentés (tels que les thiazolopyrimidines) ont montré une activité anticancéreuse prometteuse. Des recherches supplémentaires sur les effets cytotoxiques et les mécanismes de la PP sont nécessaires .
Conception de médicaments et chimie médicinale
Les échafaudages PP peuvent inspirer la création de nouveaux médicaments. En modifiant la structure de la PP, les chercheurs peuvent développer des composés aux propriétés pharmacologiques spécifiques.
En résumé, la 2-Méthyl-6-(4-méthylphényl)pyrazolo[1,5-a]pyrimidine est prometteuse dans divers domaines scientifiques, des études de fluorescence au développement de médicaments. Ses caractéristiques uniques en font un sujet passionnant pour la recherche et l'innovation en cours . N'hésitez pas à nous contacter si vous souhaitez obtenir des informations plus détaillées sur une application spécifique !
Mécanisme D'action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been found to inhibit cyclin-dependent kinases (cdks), which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Related pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cdk2, a type of cdk, resulting in the arrest of cancer cell growth .
Biochemical Pathways
Inhibition of cdks, like cdk2, can affect cell cycle progression and induce apoptosis within cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Action Environment
The properties and stability of related compounds have been found to be comparable to commercial probes .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine are largely determined by its structure. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors . This suggests that 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine could interact with various enzymes, proteins, and other biomolecules in a biochemical context, although specific interactions have not been reported in the literature.
Cellular Effects
While specific cellular effects of 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine have not been reported, pyrazolo[1,5-a]pyrimidines have been found to have cytotoxic activities against various cell lines . They have been shown to inhibit the growth of cells and induce apoptosis . These effects could be mediated through various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Pyrazolo[1,5-a]pyrimidines have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This suggests that 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine could exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities , suggesting that they could have long-term effects on cellular function in in vitro or in vivo studies.
Propriétés
IUPAC Name |
2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-3-5-12(6-4-10)13-8-15-14-7-11(2)16-17(14)9-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYYJIXPTYFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322189 | |
| Record name | 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439107-66-1 | |
| Record name | 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)
![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)
![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2535496.png)
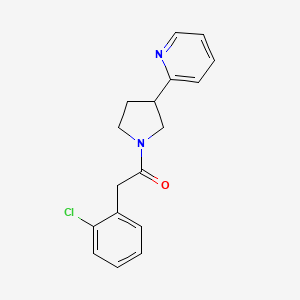
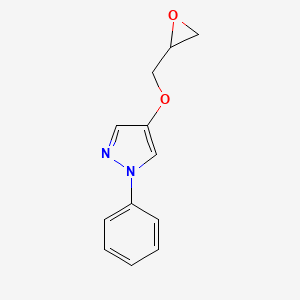
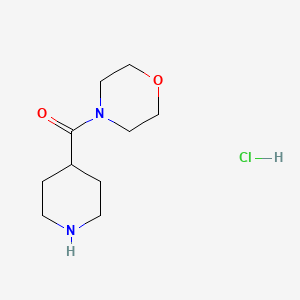
![N-[1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2535507.png)
![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)
![(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2535510.png)

![2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate](/img/structure/B2535513.png)
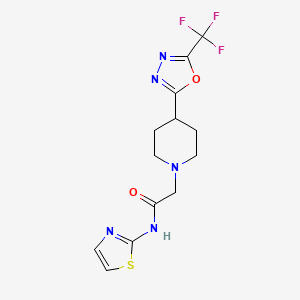
![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2535516.png)
